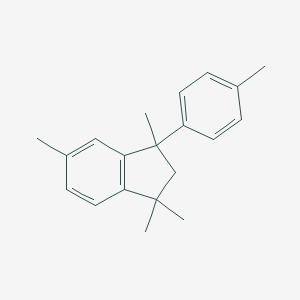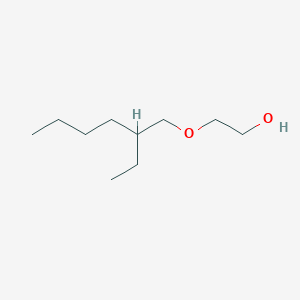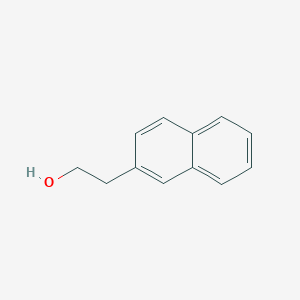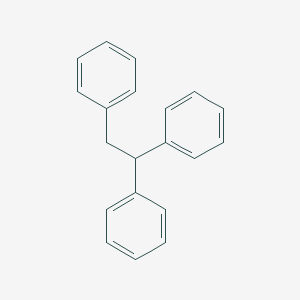
1,1,2-Triphenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Triphenylethane, also known as TPE, is a chemical compound that belongs to the class of triarylmethanes. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. TPE has been extensively studied due to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,1,2-Triphenylethane is not fully understood, but it is believed to act as a reversible inhibitor of enzymes that play a crucial role in the biosynthesis of various biomolecules such as lipids, proteins, and nucleic acids. 1,1,2-Triphenylethane is also known to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1,1,2-Triphenylethane. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,1,2-Triphenylethane has also been reported to possess antimicrobial activity against various pathogenic bacteria and fungi. In addition, 1,1,2-Triphenylethane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,1,2-Triphenylethane in laboratory experiments is its high purity and stability, which makes it easy to handle and store. 1,1,2-Triphenylethane is also readily available and relatively inexpensive compared to other organic compounds. However, 1,1,2-Triphenylethane has limited solubility in water, which can make it challenging to use in aqueous solutions. Additionally, 1,1,2-Triphenylethane can be toxic at high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 1,1,2-Triphenylethane. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1,1,2-Triphenylethane can also be used as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and photovoltaic devices. Further research is needed to fully understand the mechanism of action of 1,1,2-Triphenylethane and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,1,2-Triphenylethane can be achieved through several methods, including Friedel-Crafts alkylation, McMurry coupling, and oxidative coupling. The most commonly used method is the McMurry coupling reaction, which involves the use of titanium tetrachloride and reducing agents such as sodium or magnesium to produce 1,1,2-Triphenylethane.
Aplicaciones Científicas De Investigación
1,1,2-Triphenylethane has been widely used in scientific research due to its unique physical and chemical properties. It has been extensively studied for its applications in the field of materials science, where it is used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dyes.
Propiedades
Número CAS |
1520-42-9 |
|---|---|
Nombre del producto |
1,1,2-Triphenylethane |
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,2-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clave InChI |
KIIBETRYVBIAOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
1520-42-9 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



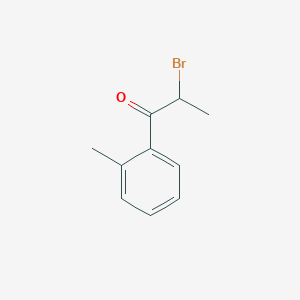
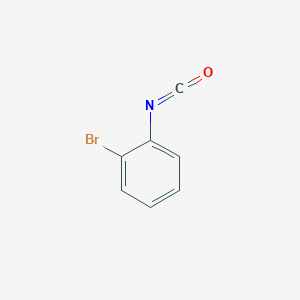



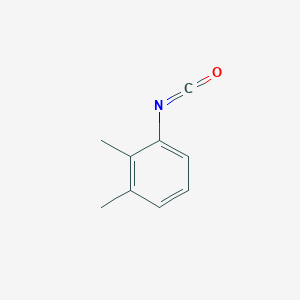

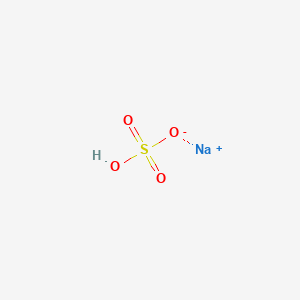

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

